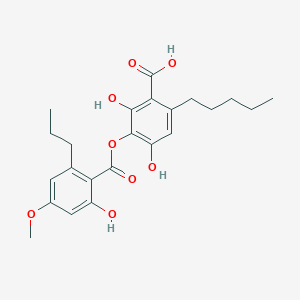
Ramalinolic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ramalinolic acid is a secondary metabolite derived from lichens, specifically from the genus Ramalina. Lichens are symbiotic associations between fungi and algae or cyanobacteria, producing a variety of unique organic compounds. This compound has garnered attention due to its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ramalinolic acid involves several steps, typically starting from simpler organic compounds. One common method includes the use of condensing reagents such as trifluoroacetic anhydride and dicyclohexylcarbodiimide, which facilitate the formation of depsides, a class of compounds to which this compound belongs .
Industrial Production Methods
Industrial production of this compound is less common due to the complexity of its synthesis. extraction from natural sources, such as lichens, remains a viable method. The extraction process involves solvent extraction, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
Ramalinolic acid undergoes various chemical reactions, including:
Oxidation: This reaction can modify the phenolic groups present in the compound.
Reduction: Reduction reactions can alter the carbonyl groups within the molecule.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while reduction can yield alcohol derivatives .
Aplicaciones Científicas De Investigación
Ramalinolic acid has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the synthesis and reactivity of depsides.
Biology: Its antimicrobial properties make it a candidate for developing new antibiotics.
Medicine: Research has shown potential anti-inflammatory and antioxidant effects, which could be useful in treating various diseases.
Industry: It is used in the development of natural preservatives and bioactive agents
Mecanismo De Acción
The mechanism of action of Ramalinolic acid involves its interaction with cellular targets, leading to various biological effects. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound also modulates inflammatory pathways by inhibiting key enzymes and cytokines involved in the inflammatory response .
Comparación Con Compuestos Similares
Similar Compounds
Usnic acid: Another lichen-derived compound with antimicrobial and anti-inflammatory properties.
Sekikaic acid: Found in the same genus, known for its antioxidant activity.
Salazinic acid: Exhibits similar biological activities, including antimicrobial and antioxidant effects
Uniqueness
Ramalinolic acid stands out due to its unique chemical structure and the specific biological activities it exhibits. Its combination of antimicrobial, antioxidant, and anti-inflammatory properties makes it a versatile compound for various applications .
Propiedades
Número CAS |
552-56-7 |
|---|---|
Fórmula molecular |
C23H28O8 |
Peso molecular |
432.5 g/mol |
Nombre IUPAC |
2,4-dihydroxy-3-(2-hydroxy-4-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O8/c1-4-6-7-9-14-11-17(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(30-3)12-16(18)24/h10-12,24-26H,4-9H2,1-3H3,(H,27,28) |
Clave InChI |
OBTGVDPYKOUXDZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2O)OC)CCC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


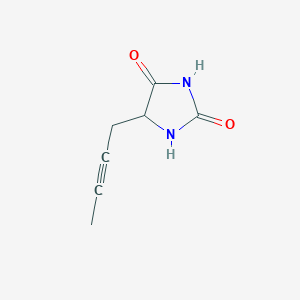
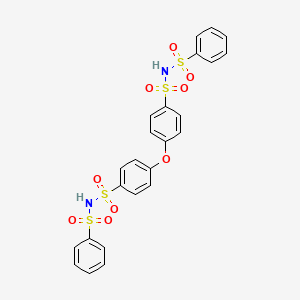
![Ethyl 4-({[2-(thiophen-2-yl)-1,3-thiazolidin-3-yl]carbonothioyl}amino)benzoate](/img/structure/B13797455.png)
![Furo[2,3-E]benzoxazole](/img/structure/B13797458.png)
![(3R)-3-[[(1S)-1-phenylethyl]amino]butan-1-ol](/img/structure/B13797463.png)

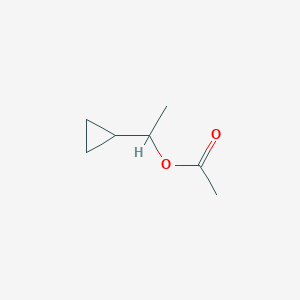
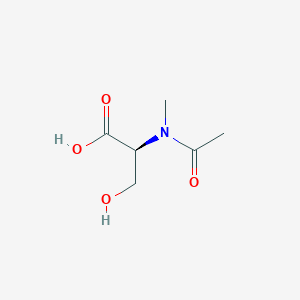
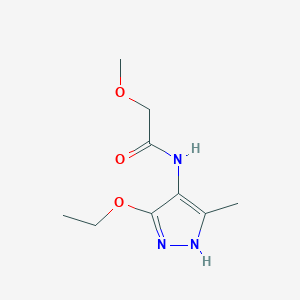

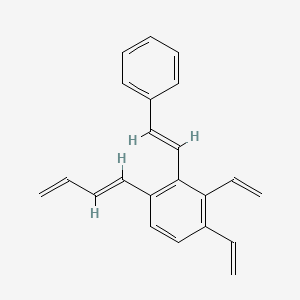
![1,2-Cyclopropanedicarboxylic acid bis [(1R, 2S, 5R)]-5-methyl-2-(1-methylethyl)](/img/structure/B13797510.png)
![3-Methyl-7-(methylsulfanyl)-2h-pyrazolo[4,3-d]pyrimidine](/img/structure/B13797516.png)

